N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE
Overview
Description
N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine, followed by further reactions to introduce the second benzenesulfonamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:
N-(4-Benzenesulfonamidophenyl)benzenesulfonamide: Similar structure but different biological activity.
N-(4-Benzenesulfonamidomethyl)benzenesulfonamide: Different substitution pattern leading to varied chemical properties.
N-(4-Benzenesulfonamidoethyl)benzenesulfonamide: Another derivative with distinct applications in medicinal chemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific enzyme inhibition and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(benzenesulfonamido)cyclohexyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-10,15-16,19-20H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQAWGFWGYPAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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